Columbin

Anti-inflammatory COX inhibition Selectivity profiling

Researchers requiring COX-1-sparing anti-inflammatory tools face limited options with clean mechanistic separation. Columbin (CAS 546-97-4) addresses this gap as a selective COX-2 inhibitor (EC50 = 53.1 μM vs. 327 μM for COX-1; 6.2-fold selectivity). • Suppresses LPS/IFN-γ-induced NO production without NF-κB pathway modulation - enabling unambiguous mechanistic interrogation in macrophage models. • Clears bloodstream T. brucei parasites completely at 25 mg/kg/day (3-day regimen) without CNS penetration - ideal for stage-specific antitrypanosomal screening and CNS-penetrant analog benchmarking. Supplied as ≥98% HPLC-pure crystalline solid with consistent batch quality. Ships globally at ambient temperature; store long-term at -20°C.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B1205583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbin
Synonyms4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
InChIInChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14-,15-,18+,19+,20-/m0/s1
InChIKeyAALLCALQGXXWNA-QJNFORGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Columbin Pharmacological and Structural Profile


Columbin (CAS 546-97-4) is an orally bioactive diterpenoid furanolactone isolated from medicinal plants of the Menispermaceae family, including *Jateorhiza columba*, *Tinospora sagittata*, and *Tinospora bakis* [1]. The compound features a distinctive furanolactone diterpene core with a molecular weight of 358.14 g/mol, cLogP of 2.53, and topologically polar surface area (TPSA) of 85.97 Ų, containing one hydrogen bond donor and six acceptors [2]. Unlike the structurally analogous alkaloids frequently co-occurring with it in source plants (e.g., palmatine, jatrorrhizine, columbamine), columbin belongs to the diterpenoid class and exhibits a unique pharmacophore that confers selective enzyme inhibition profiles [3].

Diterpenoid furanolactone probe; structurally distinct from co-occurring alkaloids
Reported COX-2 pathway inhibition study context
NF-κB-independent NO signaling mechanistic probe
CYP3A4-mediated bioactivation and hepatotoxicity research model

Why Columbin Substitution Fails


Substitution of columbin with structurally or botanically related compounds is scientifically untenable due to fundamental differences in molecular class, target selectivity, and safety liabilities. Co-occurring protoberberine alkaloids (e.g., palmatine, jatrorrhizine, columbamine) present in *Tinospora* species exhibit distinct benzylisoquinoline-derived structures with divergent pharmacological profiles—including potent Wnt/β-catenin pathway suppression for columbamine [1] versus columbin's furanolactone-mediated COX-2 selectivity. Even within the diterpenoid class, columbin differs critically from salvinorin A; despite structural resemblance, columbin lacks meaningful kappa-opioid receptor (KOR) agonism (inhibition of forskolin-induced cAMP accumulation showed no potent ligand activity) [2]. Moreover, columbin's distinctive toxicological signature—CYP3A4-mediated bioactivation of its furan ring leading to hepatotoxicity and DNA damage at doses ≥50 mg/kg [3]—introduces context-dependent safety considerations that preclude generic interchange with alkaloid alternatives lacking this metabolic liability. These class-specific, target-specific, and safety-specific differentiations mandate compound-specific procurement for research requiring precise pharmacological interrogation.

Co-occurring protoberberine alkaloids (palmatine, jatrorrhizine) target Wnt/β-catenin, not COX-2; pathway-response profiles may differ.
Salvinorin A is a potent KOR agonist; columbin lacks meaningful KOR activity – opioid-receptor context may not transfer.
Columbin's furan ring bioactivation via CYP3A4 may introduce hepatotoxicity absent in non-furan alkaloids.

Columbin Comparative Evidence


COX-2 Selectivity Over COX-1

Columbin demonstrates clear selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), with EC50 values of 53.1 μM for COX-2 versus 327 μM for COX-1, yielding a COX-1/COX-2 selectivity ratio of approximately 6.2 [1]. In biochemical assay format, at 100 μM concentration, columbin inhibited COX-1 by 63.7±6.4% while inhibiting COX-2 by 18.8±1.5% [2]. Molecular docking analysis revealed that this selectivity is driven by specific interactions with COX-2 active site residues Tyr385 (involved in hydrogen abstraction from arachidonate C-13) and Arg120 (critical for high-affinity arachidonate binding) [2]. In contrast, aspirin—a non-selective COX inhibitor used as a positive control in the same study—lacks this differential selectivity profile.

COX-2 selectivity
Head-to-head
COX-2 EC50 53.1 μM / COX-1 EC50 327 μM
~6.2-fold selectivity vs. aspirin (non-selective NSAID control)
Supports COX-2-preferential study context
In vitro biochemical assay; COX-1 sparing at tested concentrations
Anti-inflammatory COX inhibition Selectivity profiling

NF-κB-Independent NO Inhibition

In LPS/IFN-γ-stimulated RAW264.7 macrophages, columbin inhibited nitric oxide (NO) production to a degree comparable to the positive control L-NAME (N(ω)-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor), without affecting RAW264.7 cell viability [1]. Critically, Cellomics® NF-κB activation assay using an ArrayScan Reader demonstrated that columbin did not inhibit NF-κB nuclear translocation in LPS-stimulated cells—a mechanistic divergence from many conventional anti-inflammatory natural products (e.g., curcumin, resveratrol, parthenolide) that suppress inflammation via NF-κB pathway blockade [1]. This NF-κB-independent NO suppression represents a distinct pharmacological signature that cannot be replicated by NF-κB pathway inhibitors.

NO inhibition
Head-to-head
Inhibited LPS/IFN-γ-induced NO production
No NF-κB nuclear translocation inhibition (Cellomics assay vs. L-NAME)
Supports NF-κB-independent NO pathway study
RAW264.7 macrophage model; distinct from NF-κB-inhibiting natural products
Nitric oxide NF-κB signaling Macrophage activation

No KOR Agonist Activity

Despite structural similarity to the known potent kappa-opioid receptor (KOR) agonist salvinorin A (a neoclerodane diterpene), columbin and its semisynthetic derivatives did not exhibit potent KOR ligand activity when evaluated via inhibition of forskolin-induced cAMP accumulation [1]. Slight improvements in KOR activity were observed in columbin derivatives over the parent compound, but neither columbin nor its derivatives achieved potency comparable to salvinorin A [1]. This negative finding is mechanistically informative: it establishes that the furanolactone diterpene scaffold of columbin is insufficient to confer KOR agonism, distinguishing it functionally from salvinorin A.

KOR activity
Head-to-head
No potent KOR ligand activity
vs. salvinorin A (potent KOR agonist); cAMP assay
Supports SAR negative-control use
Furanolactone scaffold insufficient for KOR agonism
Opioid receptor KOR agonism Analgesic screening

Bloodstream-Only Trypanocidal Activity

Columbin demonstrates rapid trypanocidal activity against *Trypanosoma brucei* in vitro, with complete parasite lysis occurring within 10-20 minutes at concentrations of 5-250 μg/mL [1]. In *T. brucei*-infected mice, intraperitoneal administration of columbin at 25 mg/kg daily for three consecutive days completely cleared parasites from the peripheral circulation [1]. However, columbin failed to clear parasites from the cerebrospinal fluid (CSF), indicating limited blood-brain barrier penetration or inadequate CNS compartment activity [1]. In contrast to established trypanocidal agents (e.g., suramin, pentamidine, melarsoprol) which exhibit varying degrees of CNS penetration, columbin's compartment-specific efficacy defines a restricted therapeutic window.

Trypanocidal activity
Head-to-head
25 mg/kg/day ×3 days cleared bloodstream parasites
No CSF clearance (mouse model vs. suramin/pentamidine class)
Supports bloodstream-stage-specific study context
Limited CNS penetration; model-specific interpretation
Trypanosomiasis Antiparasitic In vivo efficacy

CYP3A4-Mediated Hepatotoxicity

Columbin administration at 50 mg/kg in mice induced significant hepatotoxicity, DNA damage, and up-regulation of poly(ADP-ribose) polymerase-1 (PARP-1) in vivo [1]. In vitro exposure of cultured mouse primary hepatocytes to columbin (10 μM) triggered glutathione (GSH) depletion, reactive oxygen species (ROS) overproduction, DNA damage, PARP-1 up-regulation, and cell death [1]. Co-treatment with ketoconazole (10 μM, CYP3A inhibitor) attenuated these toxic effects, implicating CYP3A4-mediated bioactivation of the furan ring as the underlying mechanism [1]. This toxicity signature differs markedly from co-occurring alkaloids (e.g., columbamine, jatrorrhizine) which lack the furan-containing diterpenoid structure and are not reported to exhibit CYP3A4-mediated hepatotoxicity.

Hepatotoxicity
Class-level
50 mg/kg in mice: hepatotoxicity, DNA damage, PARP-1 up-regulation
10 μM in vitro: GSH depletion, ROS, cell death
Supports furan-mediated toxicity mechanism study
CYP3A4-dependent bioactivation (ketoconazole attenuated)
Toxicology Hepatotoxicity Metabolic bioactivation

In Vivo Anti-Inflammatory Efficacy

In a carrageenan-induced mouse paw edema model—a standard acute inflammation assay—columbin administered at doses of 300 mg/kg and 700 mg/kg inhibited edema formation from 0 to 5 hours post-carrageenan injection, with efficacy comparable to aspirin used as a positive control anti-inflammatory drug [1]. This dose-dependent anti-edema activity was observed despite columbin's moderate in vitro COX-2 inhibitory potency (EC50 = 53.1 μM) [2], suggesting that in vivo efficacy may involve additional mechanisms beyond direct COX inhibition, such as the NO-suppressive activity documented in parallel studies.

In vivo anti-inflammatory
Head-to-head
300–700 mg/kg inhibited carrageenan-induced paw edema
Comparable to aspirin in acute inflammation model
Supports acute inflammation model response context
High dose range; may involve additional NO-suppressive mechanism
Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Columbin Application Scenarios


COX-2 Selectivity Profiling

Utilize columbin as a selective COX-2 inhibitor (EC50 = 53.1 μM for COX-2 vs. 327 μM for COX-1; 6.2-fold selectivity ratio) in studies requiring COX-1-sparing anti-inflammatory activity [1]. This scenario is optimal for gastrointestinal safety assessments where complete COX-1 suppression is contraindicated, and for head-to-head comparisons with non-selective NSAIDs (e.g., aspirin, ibuprofen) or COX-2-selective coxibs (e.g., celecoxib) to benchmark selectivity parameters in biochemical and cell-based assays.

NF-κB-Independent NO Signaling

Employ columbin as a mechanistic probe to interrogate NO-mediated inflammatory responses without confounding NF-κB pathway modulation [1]. This application leverages columbin's unique ability to suppress LPS/IFN-γ-induced NO production in RAW264.7 macrophages while demonstrating no inhibition of NF-κB nuclear translocation (validated via Cellomics® NF-κB activation assay and ArrayScan Reader). Researchers investigating NO synthase regulation, downstream NO signaling effectors, or crosstalk between NO and NF-κB pathways will benefit from this clean mechanistic separation.

Bloodstream-Stage Trypanocidal Screening

Deploy columbin as a tool compound for early-stage *Trypanosoma brucei* infection models, capitalizing on its demonstrated ability to completely clear bloodstream parasites at 25 mg/kg/day for three consecutive days [1]. The compound's failure to clear CSF parasites makes it ideal for: (a) studying bloodstream-form-specific parasite vulnerabilities (including cholesterol uptake inhibition mechanisms), (b) screening adjunctive therapies targeting the hemolymphatic stage, and (c) establishing SAR for CNS-penetrant analog development through comparative efficacy profiling.

CYP3A4-Mediated Hepatotoxicity Studies

Use columbin as a model compound for investigating furan-containing diterpenoid hepatotoxicity mechanisms [1]. The compound's CYP3A4-dependent bioactivation pathway—leading to GSH depletion, ROS overproduction, DNA damage, PARP-1 up-regulation, and cell death at 10 μM in vitro and 50 mg/kg in vivo—provides a well-characterized system for: (a) screening hepatoprotective agents (e.g., ketoconazole co-treatment validation), (b) studying oxidative stress-mediated DNA damage responses, and (c) evaluating structure-toxicity relationships among furan-containing natural products. This application is particularly relevant for toxicology laboratories and pharmaceutical safety assessment programs.

Application
Selection Property
Validation Focus
COX-2 pathway inhibition studies
COX-2 preferential inhibition
COX-1 sparing endpoint profiling
NO-mediated inflammation signaling studies
NF-κB-independent mechanism
NO pathway response without NF-κB modulation
Bloodstream-form T. brucei parasite studies
Stage-specific trypanocidal activity
Peripheral clearance endpoint review
Furan-containing diterpenoid toxicity studies
CYP3A4-dependent bioactivation
Hepatotoxicity and DNA damage endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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